molecular formula C14H26N2O3 B2677174 methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate CAS No. 1573548-30-7

methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate

Cat. No.: B2677174
CAS No.: 1573548-30-7
M. Wt: 270.373
InChI Key: KSCFPOVVBJCHGI-UHFFFAOYSA-N
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Description

Methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate is an organic compound with a complex structure that includes a cyclohexyl ring, an isobutylureido group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclohexylamine with isobutyl isocyanate to form the intermediate 1-(3-isobutylureido)cyclohexane. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-(3-methylureido)cyclohexyl)acetate
  • Methyl 2-(1-(3-ethylureido)cyclohexyl)acetate
  • Methyl 2-(1-(3-propylureido)cyclohexyl)acetate

Uniqueness

Methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate is unique due to the presence of the isobutylureido group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.

Properties

IUPAC Name

methyl 2-[1-(2-methylpropylcarbamoylamino)cyclohexyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-11(2)10-15-13(18)16-14(9-12(17)19-3)7-5-4-6-8-14/h11H,4-10H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCFPOVVBJCHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC1(CCCCC1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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